molecular formula C11H12ClN3O2 B2480904 5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine CAS No. 2379984-12-8

5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine

Cat. No.: B2480904
CAS No.: 2379984-12-8
M. Wt: 253.69
InChI Key: DUFHYQUAHGASCX-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a furan-2-yl-methoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine
  • 2-Thio-containing pyrimidines
  • Indole derivatives

Comparison:

This detailed article provides a comprehensive overview of 5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-16-10(9-3-2-4-17-9)7-15-11-13-5-8(12)6-14-11/h2-6,10H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFHYQUAHGASCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=C(C=N1)Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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